MK-4256
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-4256 is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). It has been identified as a potential treatment for type 2 diabetes due to its ability to reduce glucose excursion in a dose-dependent manner . This compound has shown superior efficacy in preclinical models, making it a promising candidate for further research and development.
Preparation Methods
The synthesis of MK-4256 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of Boc-D-tryptophan with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of cesium carbonate in ethanol. The resulting solid is then treated with dimethylformamide to yield the desired intermediate . Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity on a multi-kilogram scale .
Chemical Reactions Analysis
MK-4256 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include cesium carbonate, ethanol, and dimethylformamide . The major products formed from these reactions are intermediates that are further processed to yield the final compound. The reaction conditions are carefully controlled to ensure the desired selectivity and yield .
Scientific Research Applications
MK-4256 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the structure-activity relationship of somatostatin receptor antagonists . In biology, it is used to investigate the role of SSTR3 in glucose metabolism and its potential as a therapeutic target for type 2 diabetes . In medicine, this compound is being explored as a potential treatment for type 2 diabetes due to its ability to reduce glucose excursion with minimal risk of hypoglycemia .
Mechanism of Action
MK-4256 exerts its effects by selectively binding to and antagonizing the somatostatin receptor subtype 3 (SSTR3). This interaction inhibits the receptor’s activity, leading to a reduction in glucose excursion . The molecular targets involved in this pathway include the SSTR3 receptor and downstream signaling molecules that regulate glucose metabolism .
Comparison with Similar Compounds
MK-4256 is unique in its high selectivity and potency for the SSTR3 receptor compared to other somatostatin receptor antagonists. Similar compounds include other SSTR3 antagonists, such as those in the imidazolyl-β-tetrahydrocarboline series . this compound has demonstrated superior efficacy and minimal hypoglycemia risk in preclinical models, making it a standout candidate for further development .
Properties
IUPAC Name |
3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN8O/c1-15-31-26(35-37-15)27(17-12-30-36(2)14-17)24-20(19-5-3-4-6-21(19)32-24)11-22(34-27)25-29-13-23(33-25)16-7-9-18(28)10-8-16/h3-10,12-14,22,32,34H,11H2,1-2H3,(H,29,33)/t22-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIFDLOQPKMIJK-AJTFRIOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)[C@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.